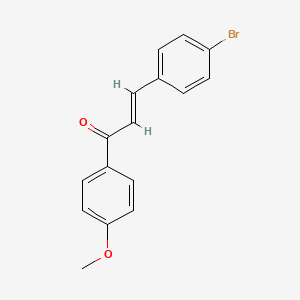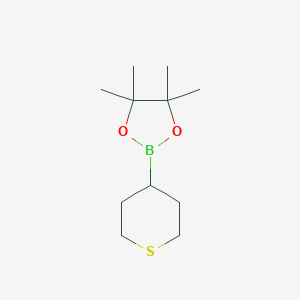
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane, commonly known as TMB or TMBP, is a boron-containing compound that has been widely used in scientific research. It is a colorless liquid with the chemical formula C10H19BO2S and a molecular weight of 218.07 g/mol. TMB is a versatile reagent that can be used in various chemical reactions, and it has been found to have a wide range of applications in biological and medical research.
Mécanisme D'action
TMB is a colorless compound that turns blue in the presence of hydrogen peroxide and peroxidase. The reaction between TMB and hydrogen peroxide produces a highly reactive intermediate that reacts with the peroxidase to produce a blue-colored product. The blue color intensity is proportional to the amount of peroxidase present in the sample.
Biochemical and Physiological Effects:
TMB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is considered safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
TMB is a highly sensitive reagent that can detect low levels of peroxidase activity. It is easy to use and produces a stable, long-lasting color reaction. TMB is also relatively inexpensive and readily available. However, TMB has some limitations, including its sensitivity to pH and temperature, which can affect the reaction kinetics. TMB is also susceptible to interference from other compounds present in the sample, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the use of TMB in scientific research. One potential application is in the development of new diagnostic assays for the detection of diseases. TMB could also be used in the development of new drug screening assays and in the study of enzyme kinetics. Further research is needed to explore the full potential of TMB in scientific research and to develop new methods for its use.
Conclusion:
In conclusion, 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane is a versatile reagent that has found widespread use in scientific research. Its sensitivity and specificity make it an ideal reagent for the detection of peroxidase activity and other analytes. TMB has several advantages and limitations, and further research is needed to explore its full potential in scientific research.
Applications De Recherche Scientifique
TMB has been extensively used in scientific research as a reagent for the detection of hydrogen peroxide and peroxidase activity. It is commonly used in enzyme-linked immunosorbent assays (ELISA) and other immunoassays to detect the presence of specific antigens or antibodies. TMB is also used in the detection of glucose and other analytes in biological samples.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(thian-4-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2S/c1-10(2)11(3,4)14-12(13-10)9-5-7-15-8-6-9/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKXTGYFWUOVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672163 | |
| Record name | 4,4,5,5-Tetramethyl-2-(thian-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane | |
CAS RN |
1264198-70-0 | |
| Record name | Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-thiopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264198-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(thian-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



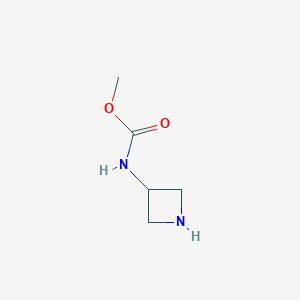
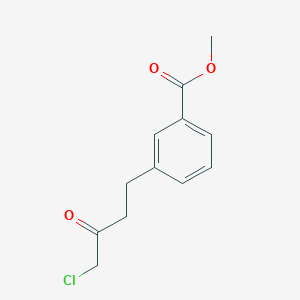
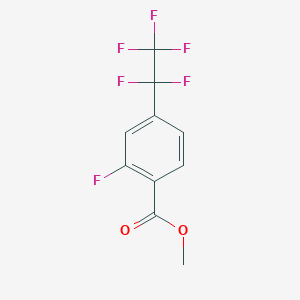
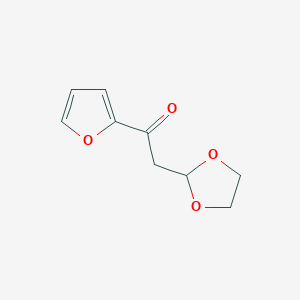
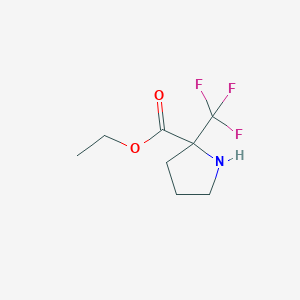

![2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B3228525.png)
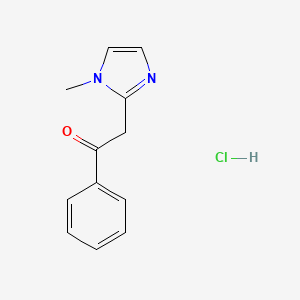

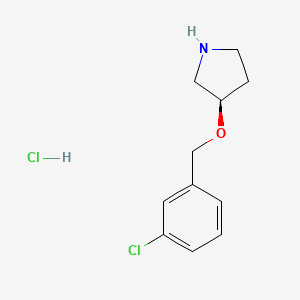
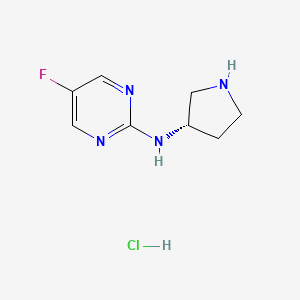
![2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3228549.png)

